Cas no 85806-67-3 (Methyl 2-methyloxazole-4-carboxylate)

Methyl 2-methyloxazole-4-carboxylate structure
85806-67-3 structure
Product Name:Methyl 2-methyloxazole-4-carboxylate
CAS-nummer:85806-67-3
MF:C6H7NO3
MW:141.124681711197
MDL:MFCD03265460
CID:706799
PubChem ID:329762559
Update Time:2025-05-26

Methyl 2-methyloxazole-4-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 2-methyloxazole-4-carboxylate
    • 2-methyl-oxazole-4-carboxylic aicd methyl ester
    • 4-Oxazolecarboxylicacid, 2-methyl-, methyl ester
    • methyl 2-methyl-1,3-oxazole-4-carboxylate
    • Methyl-2-methyl oxazole-4-carboxylate
    • METHYL-4-METHYL-3,5-OXAZOLECARBOXYLATE
    • 2-Methyl-oxazole-4-carboxylic acid methyl ester
    • 2-Methyloxazole-4-carboxylic acid methyl ester
    • 2-Methyl-1,3-oxazole-4-carboxylic acid methyl ester
    • 4-OXAZOLECARBOXYLIC ACID, 2-METHYL-, METHYL ESTER
    • 2-Methyl-oxazole-4-carboxylicacidmethylester
    • PubChem11666
    • NBBUIANVONUUEM-UHFFFAOYSA-N
    • methyl 2-methyloxazol-4-caboxylate
    • methyl
    • 2-Methyl-4-oxazolecarboxylic acid methyl ester
    • EN300-76074
    • SY018269
    • AB13936
    • DTXSID80445935
    • Z1184916182
    • AKOS006339865
    • F2167-7118
    • 85806-67-3
    • AC-6350
    • SCHEMBL286492
    • methyl 2-methyloxazol-4-carboxylate
    • CS-W003035
    • AS-19725
    • methyl2-methyloxazole-4-carboxylate
    • J-522051
    • Methyl 2-methyloxazole-4-carboxylate, 97%
    • MFCD03265460
    • MDL: MFCD03265460
    • Inchi: 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
    • InChI-sleutel: NBBUIANVONUUEM-UHFFFAOYSA-N
    • LACHT: O=C(C1=COC(C)=N1)OC

Berekende eigenschappen

  • Exacte massa: 141.04300
  • Monoisotopische massa: 141.042593085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 137
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 52.3
  • XLogP3: 0.9

Experimentele eigenschappen

  • Kleur/vorm: White to Yellow Solid
  • Dichtheid: 1.18
  • Smeltpunt: 56-60 °C
  • Kookpunt: 191.052°C at 760 mmHg
  • Vlampunt: 69.346°C
  • Brekindex: 1.468
  • PSA: 52.33000
  • LogboekP: 0.76960

Methyl 2-methyloxazole-4-carboxylate Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38-52/53
  • Veiligheidsinstructies: 26-61
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38; R52/53
  • Opslagvoorwaarde:Room temperature

Methyl 2-methyloxazole-4-carboxylate Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-methyloxazole-4-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Referentie
The oxidation of 2-oxazolines to 1,3-oxazoles
Meyers, A. I.; et al, Tetrahedron Letters, 1994, 35(16), 2481-4

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.2 0 - 5 °C; 5 °C → rt; 18 h, rt
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 30 °C; 2 h, 30 °C; 30 °C → rt
Referentie
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Reagents: Methanol ,  Sodium methoxide
1.4 Reagents: Camphorsulfonic acid Solvents: Toluene
Referentie
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW 475151
Hermitage, Stephen A.; et al, Organic Process Research & Development, 2001, 5(1), 37-44

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C; 2 h, rt
Referentie
Synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists for use in the treatment of drug abuse
Iso, Yasuyoshi; et al, Synthesis, 2006, (2), 243-246

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: 2-Chloropyridine N-oxide Catalysts: Silver triflate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Acetonitrile ;  6 h, 80 °C
Referentie
Three-Component [2+2+1] Gold(I)-Catalyzed Oxidative Generation of Fully Substituted 1,3-Oxazoles Involving Internal Alkynes
Dubovtsev, Alexey Yu.; et al, Advanced Synthesis & Catalysis, 2019, 361(12), 2926-2935

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
1.2 20 min, -10 °C
1.3 Solvents: Diethyl ether ;  2 h, 0 °C
1.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referentie
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid Solvents: Acetic acid
Referentie
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Acetic acid
Referentie
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Bromotrichloromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Referentie
Applications of the Achmatowicz Rearrangement in Natural Product Synthesis
Hobson, Stephen, 2010, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Bromotrichloromethane ;  -10 °C; 8 h, -10 °C; -10 °C → rt; 2 h, rt
Referentie
The Synthesis of Novel Disorazoles
Schaeckel, Romy; et al, Angewandte Chemie, 2010, 49(9), 1619-1622

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Triethylamine ;  0 °C; overnight, rt
3.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Referentie
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Hexamethylphosphoramide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Dichloromethane
Referentie
Total Synthesis of (-)-Hennoxazole A
Smith, Thomas E.; et al, Journal of Organic Chemistry, 2008, 73(1), 142-150

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  1.5 h, 0 °C
1.2 18 h, rt
1.3 Reagents: Water ;  10 min, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 30 °C
Referentie
Towards New Tricyclic Motifs: Intramolecular C-H Arylation as the Key Step in a Formal [3+3] Cyclocondensation Strategy
Vrijdag, Johannes L. ; et al, European Journal of Organic Chemistry, 2017, 2017(11), 1465-1474

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications
Iso, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1080-1100

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 20 - 25 °C
1.2 Reagents: Bromotrichloromethane ;  20 - 25 °C; 25 °C → 7 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  7 °C → 5 °C; 5 h, 0 - 5 °C; 5 °C → 7 °C; 1 h, 3 - 7 °C; 7 °C → 25 °C
Referentie
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt; 18 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Bromotrichloromethane ;  1 h, 0 °C; 0 °C → rt; 9 h, rt
Referentie
Oxidative Rearrangements of Isobenzofurans: Studies toward the Synthesis of the Ajudazols
Hobson, Stephen J.; et al, Organic Letters, 2008, 10(13), 2813-2816

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, rt; 18 h, rt
2.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
2.2 2 h, rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Referentie
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 45 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt
1.4 Solvents: Water ;  2 - 3 min, rt
1.5 Reagents: Sodium chloride Solvents: Dichloromethane ,  Water ;  pH 7, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
2.2 20 min, -10 °C
2.3 Solvents: Diethyl ether ;  2 h, 0 °C
2.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referentie
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid Solvents: Acetic acid
Referentie
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Productiemethode 22

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
4.1 Reagents: Acetic acid Solvents: Acetic acid
Referentie
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Methyl 2-methyloxazole-4-carboxylate Raw materials

Methyl 2-methyloxazole-4-carboxylate Preparation Products

Methyl 2-methyloxazole-4-carboxylate Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
Ordernummer:A10253
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 15:32
Prijs ($):550.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
A10253
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):550.0
E-mail